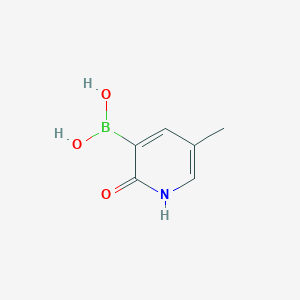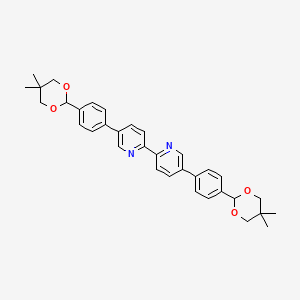![molecular formula C15H34N2O6Si B13727185 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea CAS No. 547701-35-9](/img/structure/B13727185.png)
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea is a compound that combines the properties of both organic and inorganic chemistry. It is known for its applications in surface modification and as a coupling agent in various chemical processes. The compound’s unique structure allows it to form strong bonds with both organic and inorganic materials, making it valuable in a wide range of scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with 2-(2-methoxyethoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: It can undergo condensation reactions with other silane compounds to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include silanol derivatives, siloxane polymers, and substituted urea compounds. These products have various applications in materials science and surface chemistry .
Wissenschaftliche Forschungsanwendungen
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea has a wide range of scientific research applications:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a surface modifier for medical implants.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved adhesion and durability
Wirkmechanismus
The mechanism of action of 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group reacts with hydroxyl groups on surfaces, forming siloxane bonds, while the urea group can interact with various functional groups through hydrogen bonding and van der Waals forces. This dual reactivity allows the compound to act as an effective coupling agent, enhancing the properties of the materials it is applied to .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but with methoxy groups instead of ethoxy groups.
3-(Triethoxysilyl)propyl isocyanate: Precursor to the compound, used in similar applications.
2-(2-(2-methoxyethoxy)ethoxy)ethanol: Shares the methoxyethoxyethyl group, used in different contexts
Uniqueness
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea is unique due to its combination of a flexible organic chain with a reactive silane group. This allows it to bridge organic and inorganic materials effectively, making it highly versatile in various applications. Its ability to form stable bonds with a wide range of substrates sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
547701-35-9 |
|---|---|
Molekularformel |
C15H34N2O6Si |
Molekulargewicht |
366.53 g/mol |
IUPAC-Name |
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C15H34N2O6Si/c1-5-21-24(22-6-2,23-7-3)14-8-9-16-15(18)17-10-11-20-13-12-19-4/h5-14H2,1-4H3,(H2,16,17,18) |
InChI-Schlüssel |
OIBOKVLWZBZYAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)NCCOCCOC)(OCC)OCC |
Verwandte CAS-Nummern |
547701-35-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


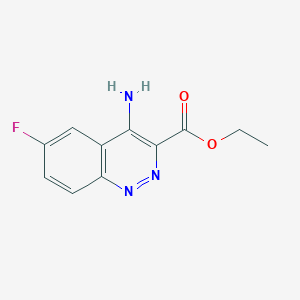
![(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)
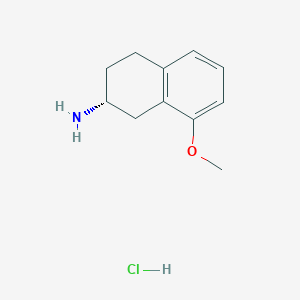

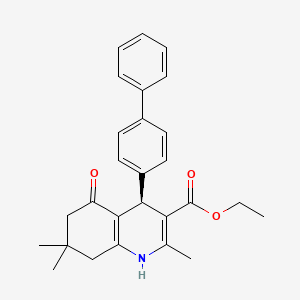

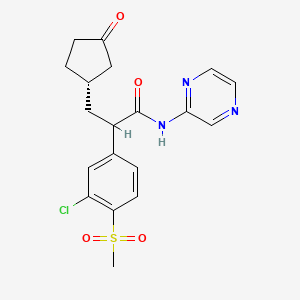
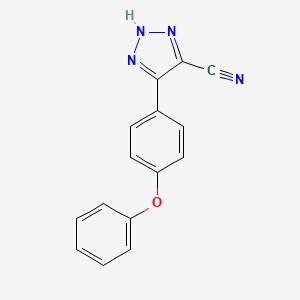
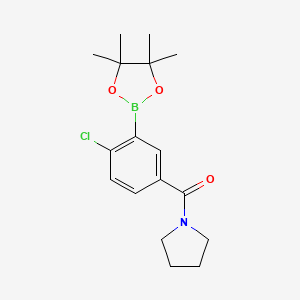

![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)

